Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
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Overview
Description
“Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate” is a chemical compound. It contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which include the compound , can be achieved through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives, including the compound , has been studied using X-ray crystallographic analysis . This analysis revealed that the compound forms a monoclinic crystal system with space group P2(1)/n and is planar with the exception of a slight twist of the phenyl substituent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrazine derivatives can be analyzed using various methods. For instance, X-ray crystallographic analysis can provide information about the compound’s crystalline nature and molecular arrangement in the solid state .Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Benzimidazole-oxadiazole hybrid molecules, which share structural similarities with Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate, have been studied as promising antimicrobial agents. These compounds demonstrated significant antimicrobial activities, including potent anti-tubercular activity against Mycobacterium tuberculosis, and were found to be non-toxic at higher concentrations (Shruthi et al., 2016).
Synthesis and Spectral Analysis
- The synthesis and antimicrobial activities of compounds containing pyrazole, oxadiazole, and isoxazole with benzofuran moiety have been reported, highlighting the potential of similar structures in the development of new therapeutic agents (Siddiqui et al., 2013).
- Research on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds has shown that these compounds exhibit moderate to significant antimicrobial activity (Khalid et al., 2016).
Molecular Interactions and Properties
- A study on the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, offers insights into the potential interactions of Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate at the molecular level (Shim et al., 2002).
- The synthesis and characterization of novel derivatives featuring pyrazole, oxadiazole, and benzofuran, as well as their optical properties, can provide a basis for understanding the physical and chemical properties of related compounds (Ge et al., 2014).
Biological Activity and Applications
- Studies on pyrazine derivatives, including the synthesis, reactions, and tuberculostatic activity of N-Methyl-N′-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester, can offer insights into the biological activity of related compounds (Gobis et al., 2006).
- Research on the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which includes the study of compounds with 1,2,4-oxadiazole-5-ones, provides evidence of the potential antimycobacterial applications of similar compounds (Gezginci et al., 1998).
Future Directions
Pyrrolopyrazine derivatives, including the compound , have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases
properties
IUPAC Name |
benzyl 3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-20(27-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-19(24-28-18)17-12-21-8-9-22-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPMRIMZZSWMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate |
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